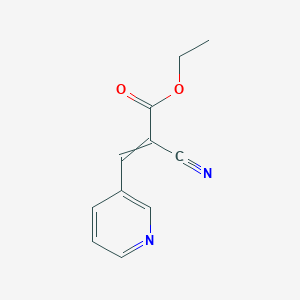

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMBXBIFKMYOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352985 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)-, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103011-95-6 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)-, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a compound of interest in organic synthesis and medicinal chemistry. This document details the experimental protocol for its preparation via the Knoevenagel condensation, presents its key characterization data in a structured format, and illustrates the synthetic workflow.

Introduction

Ethyl 2-cyano-3-(3-pyridyl)acrylate belongs to the class of α,β-unsaturated cyanoacrylates. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and have garnered attention for their potential biological activities, including herbicidal and anticancer properties. The presence of the pyridine ring, a common motif in pharmaceuticals, makes this particular derivative a subject of interest for drug discovery and development. The synthesis is typically achieved through a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.

Synthesis and Experimental Protocol

The synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is accomplished through the Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, such as piperidine, in an alcohol solvent.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-pyridinecarboxaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (50 mL).

-

To this solution, add a catalytic amount of piperidine (0.5 mmol).

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol to yield Ethyl 2-Cyano-3-(3-pyridyl)acrylate as a solid.

-

Dry the purified product in a desiccator under vacuum.

Characterization Data

The structure and purity of the synthesized Ethyl 2-Cyano-3-(3-pyridyl)acrylate can be confirmed using various spectroscopic and analytical techniques. The expected characterization data, based on analogous compounds found in the literature, are summarized in the table below.[1][2]

| Parameter | Expected Value |

| Physical Appearance | White to pale yellow solid |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Melting Point | Expected in the range of 80-100 °C |

| Yield | >85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.8 (m, 2H, pyridyl-H), 8.3 (s, 1H, vinyl-H), 7.5 (m, 2H, pyridyl-H), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162 (C=O), 154 (vinyl-C), 152 (pyridyl-C), 150 (pyridyl-C), 135 (pyridyl-C), 128 (pyridyl-C), 124 (pyridyl-C), 115 (CN), 105 (vinyl-C), 63 (-CH₂-), 14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~2220 (C≡N), ~1720 (C=O, ester), ~1600 (C=C), ~1250 (C-O) |

| Mass Spectrometry (EI) | m/z: 202 [M]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate via the Knoevenagel condensation.

Caption: Synthesis workflow for Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Potential Biological Activity Pathway

While the specific biological activities of Ethyl 2-Cyano-3-(3-pyridyl)acrylate are not yet extensively studied, many cyanoacrylate derivatives have been investigated as potential inhibitors of various signaling pathways implicated in cancer. A generalized logical relationship for its potential mechanism of action as a kinase inhibitor is depicted below.

Caption: Potential mechanism of action as a kinase inhibitor.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. The provided characterization data, based on closely related analogues, offers a solid benchmark for researchers working with this compound. The versatile nature of the cyanoacrylate scaffold, coupled with the presence of a pyridine moiety, suggests that Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a promising candidate for further investigation in the fields of medicinal chemistry and drug development. Future studies should focus on confirming the specific characterization parameters and exploring its biological activity profile in various in vitro and in vivo models.

References

- 1. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-(3-pyridyl)acrylate is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Ethyl 2-cyano-3-(3-pyridyl)acrylate, with the molecular formula C₁₁H₁₀N₂O₂, is a solid at room temperature. Its core structure consists of a pyridine ring linked to an ethyl acrylate backbone, with a cyano group attached to the α-carbon of the acrylate moiety. This arrangement of functional groups imparts a unique set of properties to the molecule.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is presented below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| Molecular Weight | 202.21 g/mol | Calculated |

| Melting Point | 78-80 °C | Experimental |

| Boiling Point | 348.7±32.0 °C | Predicted |

| Density | 1.190±0.06 g/cm³ | Predicted |

| pKa | 2.84±0.12 | Predicted |

| Physical Form | Solid | Experimental[1] |

Synthesis and Characterization

The primary method for the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (3-pyridinecarboxaldehyde).

Experimental Protocol: Knoevenagel Condensation

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl cyanoacetate

-

Ethanol (or other suitable solvent)

-

Piperidine (or another basic catalyst)

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in ethanol, add ethyl cyanoacetate (1.0-1.2 equivalents).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

A schematic of the synthesis is provided below.

Caption: Knoevenagel condensation for the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Spectroscopic Characterization

While specific, experimentally determined spectra for Ethyl 2-Cyano-3-(3-pyridyl)acrylate are not widely published, data from analogous compounds can provide expected spectral features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the pyridine ring, and a singlet for the vinylic proton. For a similar compound, ethyl (E)-2-cyano-3-(1H-pyrrol-2-yl)acrylate, the ethyl protons appear as a triplet at ~1.38 ppm and a quartet at ~4.35 ppm, with the vinylic proton as a singlet at ~7.98 ppm[2].

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the cyano carbon, the carbons of the pyridine ring, and the ethyl group. For analogous structures, the carbonyl carbon typically resonates around 162-164 ppm, and the cyano carbon appears around 115 ppm[3][4].

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is expected to exhibit strong absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

-

C≡N stretch: A sharp, medium-intensity band around 2220 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band in the region of 1715-1730 cm⁻¹.

-

C=C stretch (alkene): A medium-intensity band around 1600-1620 cm⁻¹.

-

C-O stretch (ester): Strong bands in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Multiple bands characteristic of the pyridine ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of 202.21 g/mol . Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the acrylate backbone.

Potential Biological Activities and Signaling Pathways

While specific biological studies on Ethyl 2-Cyano-3-(3-pyridyl)acrylate are limited, the chemical moieties present in its structure, namely the cyanoacrylate and pyridine groups, are known to be pharmacologically active. This suggests potential for this compound in various therapeutic areas.

Antimicrobial Activity

Cyanoacrylates have demonstrated antimicrobial properties. The polymerization of ethyl cyanoacrylate has been shown to enhance its antibacterial effect against various bacteria, including Staphylococcus aureus and Escherichia coli[5][6][7]. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon exposure to the nanoparticles of these polymers[8]. The pyridine ring is also a common scaffold in many antimicrobial agents.

Based on this, a hypothetical workflow for evaluating the antimicrobial activity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is presented below.

Caption: Experimental workflow for antimicrobial activity assessment.

Anticancer Activity

Pyridine derivatives are a significant class of compounds in anticancer drug discovery, with some acting as inhibitors of kinases such as EGFR and VEGFR-2[9][10]. Additionally, some cyanoacrylate derivatives have been investigated as potential anticancer agents, with mechanisms including the induction of apoptosis through the elevation of caspase 3 expression[11][12].

Given these precedents, a plausible, though hypothetical, signaling pathway for the anticancer activity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate could involve the inhibition of a key kinase in a cancer cell proliferation pathway, leading to apoptosis.

Caption: Hypothetical anticancer signaling pathway for Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation.

Conclusion

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a compound of interest with a straightforward synthesis and potential for biological activity. This guide has summarized its known physical and chemical properties and provided detailed experimental protocols for its synthesis and characterization. While its biological profile is not yet well-defined, the known activities of its constituent functional groups suggest that it warrants further investigation as a potential antimicrobial or anticancer agent. The provided hypothetical workflows and signaling pathways offer a starting point for such future research endeavors. Further experimental studies are necessary to fully elucidate its properties and therapeutic potential.

References

- 1. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 10. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS number 17999-71-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and biological activities, offering detailed experimental protocols and insights into its potential mechanisms of action.

Chemical and Physical Properties

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a cyanoacrylate derivative featuring a pyridine ring. While specific experimental data for this exact compound is limited in publicly available literature, the properties of closely related analogs are well-documented and provide a strong basis for understanding its characteristics.

| Property | Value | Source/Analog |

| CAS Number | 17999-71-2 | - |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| Appearance | Likely a pale yellow solid | General observation for similar compounds |

| Melting Point | Not available (Analog: Ethyl 2-cyano-3-phenylacrylate: 51-53 °C) | |

| Boiling Point | Not available (Analog: Ethyl 2-cyano-3-phenylacrylate: 188 °C / 15 mmHg) | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF | General knowledge of similar compounds |

Spectral Data (Based on Analogs):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons from the pyridine ring, and a singlet for the vinylic proton. For example, in the analog ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the ethyl protons appear at approximately 1.39 ppm (t) and 4.37 ppm (q), and the vinylic proton appears at 8.38 ppm (s).[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the cyano group (around 115-117 ppm), the ester carbonyl group (around 162-164 ppm), and the carbons of the acrylate and pyridine moieties. For instance, in ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the cyano carbon resonates at 116.1 ppm and the carbonyl carbon at 162.9 ppm.[3]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C=C stretching of the acrylate and pyridine ring.

Synthesis

The primary method for synthesizing Ethyl 2-Cyano-3-(3-pyridyl)acrylate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (3-pyridinecarboxaldehyde).[2][4]

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on the synthesis of similar cyanoacrylate derivatives.[5]

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial acetic acid (optional, for neutralization)

-

Ice-water bath

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in ethanol.

-

Add ethyl cyanoacetate (1.0-1.2 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture in an ice-water bath to induce precipitation of the product. If necessary, a few drops of glacial acetic acid can be added to neutralize the catalyst and facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Caption: Synthesis workflow for Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Biological Activities and Potential Applications

Derivatives of cyanoacrylate have demonstrated a wide range of biological activities, suggesting that Ethyl 2-Cyano-3-(3-pyridyl)acrylate may also possess therapeutic potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of cyanoacrylate derivatives against various cancer cell lines.[6][7] The proposed mechanism often involves the induction of apoptosis. While specific IC₅₀ values for Ethyl 2-Cyano-3-(3-pyridyl)acrylate are not available, related compounds have shown significant activity. For instance, a novel series of (E)-2-cyano-3-(het)arylacrylamides exhibited moderate activity against several cancer cell lines.[6]

Potential Signaling Pathway Involvement:

Some cyanoacrylate derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis.

Caption: Potential mechanism of anticancer action via STAT3 inhibition.

Antimicrobial Activity

Cyanoacrylate-based compounds have been reported to possess antimicrobial properties.[10][11] The mechanism of action is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The presence of the pyridine ring in Ethyl 2-Cyano-3-(3-pyridyl)acrylate may contribute to its antimicrobial potential, as pyridine derivatives are known for their broad-spectrum antimicrobial activities.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in DMSO. Make serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a promising scaffold for the development of novel therapeutic agents. Its synthesis via the Knoevenagel condensation is straightforward, and the existing literature on related compounds strongly suggests potential for both anticancer and antimicrobial activities. Further research is warranted to fully elucidate the specific biological activities, mechanisms of action, and safety profile of this compound. This guide provides a solid foundation for researchers and drug development professionals to initiate and advance investigations into this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmcs.org.mx [jmcs.org.mx]

- 4. 17999-71-2|Ethyl 2-Cyano-3-(3-pyridyl)acrylate|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 9. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of Novel Pyridylacrylate Compounds: A Technical Overview

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel chemical entities with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic scaffolds, pyridylacrylates have emerged as a promising class of compounds, demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth analysis of the biological activities of novel pyridylacrylate derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to support researchers, scientists, and drug development professionals in this burgeoning field.

Quantitative Analysis of Biological Activity

Recent research has illuminated the cytotoxic and antimicrobial prowess of newly synthesized pyridylacrylate analogs. The biological efficacy of these compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects. A summary of the antiproliferative activity of a series of novel acrylate derivatives, some of which feature a pyridyl moiety, is presented below.

| Compound ID | Chemical Structure (General) | Target Cell Line | IC50 (µM) |

| 4b | 3-(4-chlorophenyl)acrylic acid | MDA-MB-231 (Breast Cancer) | 3.24 ± 0.13[1] |

| MCF-10A (Normal Breast) | 23.29[1] | ||

| 5e | methyl 3-(4-chlorophenyl)acrylate | MDA-MB-231 (Breast Cancer) | 4.06[1] |

| 5g | ethyl 3-(4-chlorophenyl)acrylate | MDA-MB-231 (Breast Cancer) | 23.15[1] |

| 5h | propyl 3-(4-chlorophenyl)acrylate | MDA-MB-231 (Breast Cancer) | 25.67[1] |

| 5i | butyl 3-(4-chlorophenyl)acrylate | MDA-MB-231 (Breast Cancer) | 28.06[1] |

| CA-4 | Combretastatin A-4 (Reference) | MDA-MB-231 (Breast Cancer) | 1.27 ± 0.09[1] |

Table 1: Antiproliferative activity of selected acrylate derivatives against the MDA-MB-231 human breast cancer cell line. Compound 4b, an acrylic acid derivative, demonstrated the most potent cytotoxic effect among the synthesized compounds.[1]

Experimental Protocols

The evaluation of the biological activity of novel pyridylacrylate compounds necessitates a suite of well-defined experimental protocols. The following methodologies are representative of the key assays employed in the characterization of these molecules.

Synthesis of Pyridylacrylate Derivatives

A common synthetic route to obtain pyridylacrylate compounds is the Knoevenagel condensation.[2]

General Procedure:

-

A solution of a pyridine-aldehyde derivative (1 equivalent), an active methylene compound such as ethyl cyanoacetate (1.2 equivalents), and a catalytic amount of a base like piperidine (0.1 mL) in a suitable solvent (e.g., ethanol, 20 mL) is prepared.[2]

-

The reaction mixture is stirred at room temperature for a specified period, typically 8 hours.[2]

-

The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[2]

-

The crude product is then purified by recrystallization from an appropriate solvent, such as ethyl acetate, to afford the pure pyridylacrylate derivative.[2]

Antiproliferative Activity Assessment (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.[3]

Protocol:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth media.[3]

-

The test compounds are serially diluted in the broth media in 96-well microplates.[3]

-

A standardized inoculum of the bacterial suspension is added to each well.[3]

-

The plates are incubated at 37°C for 24 hours.[3]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved in the evaluation and the mechanism of action of pyridylacrylate compounds, the following diagrams are provided.

References

- 1. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Ethyl 2-Cyano-3-(3-pyridyl)acrylate. Due to the limited availability of published spectroscopic data for the specific 3-pyridyl isomer, this document presents data from closely related structural analogs to provide a predictive framework for its characterization. The primary method for its synthesis, the Knoevenagel condensation, is also detailed.

Synthesis Protocol: Knoevenagel Condensation

The synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is typically achieved through a Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.

General Experimental Protocol

A mixture of 3-pyridinecarboxaldehyde (1 equivalent), ethyl cyanoacetate (1 to 1.2 equivalents), and a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol is stirred at room temperature or gently heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration if it precipitates, or after removal of the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the desired Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for compounds structurally analogous to Ethyl 2-Cyano-3-(3-pyridyl)acrylate. This data can be used to predict the expected spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Ethyl 2-Cyano-3-(heteroaryl/aryl)acrylate Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate [1] | DMSO-d₆ | 1.41 (t, 2H), 4.38 (q, 3H), 7.25 (dd, 1H), 7.81 (d, 1H), 7.85 (d, 1H), 8.36 (s, 1H) |

| Ethyl (E)-2-cyano-3-(1H-pyrrol-2-yl)acrylate [2] | CDCl₃ | 1.38 (t, 3H), 4.35 (q, 2H), 6.40 (m, 1H), 7.00 (m, 1H), 7.25 (m, 1H), 8.05 (s, 1H, HC=C), 9.92 (s, 1H, NH) |

| Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate [3] | CDCl₃ | 1.42 (t, 3H, CH₃), 4.40 (q, 2H, CH₂), 6.61 (m, 1H, CH), 6.80 (m, 1H, CH), 7.28 (m, 1H, CH), 7.98 (s, 1H, HC=C) |

| Ethyl 2-cyano-3-phenylacrylate [4] | CDCl₃ | 1.41 (t, J = 7.2 Hz, 3H), 4.40 (q, J = 7.2 Hz, 2H), 7.59-7.49 (m, 3H), 8.00 (d, J = 7.2 Hz, 2H), 8.26 (s, 1H) |

Table 2: ¹³C NMR Data of Ethyl 2-Cyano-3-(heteroaryl/aryl)acrylate Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate [1] | DMSO-d₆ | 14.19, 62.54, 99.3, 115.6, 128.6, 135.1, 136.1, 137.1, 146.6, 162.8 |

| Ethyl 2-cyano-3-phenylacrylate [4] | CDCl₃ | 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5 |

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands for Ethyl 2-Cyano-3-(3-pyridyl)acrylate

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2220 | Strong, sharp absorption |

| C=O (Ester) | ~1720 | Strong absorption |

| C=C (Alkene) | ~1600 | Medium to weak absorption |

| C-O (Ester) | ~1250 and ~1100 | Strong absorptions |

| C-H (Aromatic/Vinyl) | ~3100-3000 | Medium to weak absorptions |

| C-H (Aliphatic) | ~2980-2850 | Medium to weak absorptions |

Mass Spectrometry (MS)

The molecular weight of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is 202.21 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 202. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and other characteristic fragments.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, leveraging data from analogous compounds. Researchers can use this information as a reference for their own experimental work.

References

Crystal Structure Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. While a definitive crystal structure for this specific compound has not been published, this document outlines the established experimental protocols for its synthesis and crystallographic analysis based on closely related analogues. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science, offering detailed procedural insights and representative data to facilitate further investigation into this class of compounds.

Introduction

Ethyl 2-Cyano-3-(3-pyridyl)acrylate belongs to the family of cyanoacrylate derivatives, which are recognized for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the pyridine ring, a common pharmacophore, suggests potential biological activity, making its structural elucidation a matter of significant interest for drug design and development. The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its chemical reactivity, intermolecular interactions, and structure-activity relationships.

This guide details the synthesis via the Knoevenagel condensation and the subsequent steps for crystal growth and X-ray crystallographic analysis. The presented data, derived from analogous structures, serves as a benchmark for what can be expected upon successful crystallization of the title compound.

Experimental Protocols

Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

The synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3-pyridinecarboxaldehyde, in the presence of a basic catalyst.

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically acidified with dilute hydrochloric acid to neutralize the catalyst.

-

The product may precipitate from the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Ethyl 2-Cyano-3-(3-pyridyl)acrylate is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to obtain a crystalline solid.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique.

Procedure:

-

Dissolve the purified Ethyl 2-Cyano-3-(3-pyridyl)acrylate in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature to create a saturated or near-saturated solution.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant temperature.

-

Monitor the container over several days to weeks for the formation of single crystals.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Procedure:

-

A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

The unit cell parameters are determined and the intensity data are collected at a controlled temperature (e.g., 100 K or 293 K).

-

The collected data are processed, including corrections for Lorentz and polarization effects, and an absorption correction is applied.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables present representative crystallographic data based on published structures of analogous compounds, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.[1] These tables serve as a template for the expected data for Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Representative Value |

| Empirical formula | C₁₁H₁₀N₂O₂ |

| Formula weight | 214.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 1005 ų |

| Z | 4 |

| Density (calculated) | 1.415 Mg/m³ |

| Absorption coefficient | 0.10 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5000 |

| Independent reflections | 2300 [R(int) = 0.03] |

| Completeness to theta | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2300 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.055, wR2 = 0.130 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

**Table 2: Representative Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-C2 | 1.35 | C1-C2-C3 | 121.5 |

| C2-C3 | 1.48 | C2-C3-N1 | 178.0 |

| C3-N1 | 1.15 | C2-C1-O1 | 125.0 |

| C1-O1 | 1.21 | C2-C1-O2 | 110.0 |

| C1-O2 | 1.34 | O1-C1-O2 | 125.0 |

| C4-C5 | 1.45 | C1-O2-C6 | 116.0 |

| C4-C9 | 1.38 | C4-C5-H5 | 120.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Knoevenagel Condensation Mechanism

This diagram outlines the key steps in the Knoevenagel condensation for the synthesis of the title compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and crystal structure analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. By following the detailed experimental protocols and utilizing the representative data presented, researchers can effectively approach the structural elucidation of this and related compounds. The determination of the precise molecular geometry and intermolecular interactions will be invaluable for advancing drug discovery efforts and developing novel materials based on the cyanoacrylate scaffold. Further research is warranted to obtain and publish the definitive crystal structure of the title compound.

References

Mechanism of action studies for Ethyl 2-Cyano-3-(3-pyridyl)acrylate

An In-Depth Technical Guide on the Core Mechanism of Action Studies for Ethyl 2-Cyano-3-(3-pyridyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific mechanism of action of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is limited. This guide provides a comprehensive overview based on the well-established activities of the broader class of 2-cyanoacrylates and related pyridyl-containing derivatives. The experimental protocols and quantitative data presented are representative of the methodologies used to evaluate this class of compounds and should be adapted for specific investigations into Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Introduction

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a member of the α-cyanoacrylate family, a class of compounds recognized for their diverse biological activities.[1] These molecules are synthesized through Knoevenagel condensation and are characterized by an electron-withdrawing cyano group and an acrylate moiety.[1] The presence of the pyridine ring in Ethyl 2-Cyano-3-(3-pyridyl)acrylate suggests the potential for a range of biological interactions. The broader class of 2-cyanoacrylates has demonstrated significant potential in various fields, exhibiting herbicidal, antifungal, antiviral, and cytotoxic properties.[2][3] This technical guide aims to provide a detailed exploration of the likely mechanisms of action of Ethyl 2-Cyano-3-(3-pyridyl)acrylate by examining the established activities of its structural analogs. We will delve into the experimental protocols used to assess these activities and present illustrative data to guide future research.

Herbicidal Activity: Inhibition of Photosystem II

The most well-documented mechanism of action for many 2-cyanoacrylate derivatives is their ability to inhibit photosynthetic electron transport in plants, making them effective herbicides.[4][5]

Mechanism of Action

2-Cyanoacrylates are known to be potent inhibitors of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[4][6] PSII is responsible for the light-dependent oxidation of water and the transfer of electrons to plastoquinone. By binding to the D1 protein within the PSII reaction center, 2-cyanoacrylates block the electron flow, thereby inhibiting photosynthesis and leading to plant death.[6]

Caption: Inhibition of Photosystem II electron transport by Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Experimental Protocol: Hill Reaction Assay

The Hill reaction assay is a standard method to determine the inhibition of PSII electron transport.

Objective: To measure the rate of reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) by isolated chloroplasts in the presence and absence of the test compound.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM EDTA)

-

Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)

-

DCPIP solution (0.5 mM)

-

Ethyl 2-Cyano-3-(3-pyridyl)acrylate stock solution in DMSO

-

Spectrophotometer

Procedure:

-

Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplasts in a small volume of assay buffer.

-

Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

-

Assay Setup: In a cuvette, mix the assay buffer, DCPIP solution, and the test compound at various concentrations. Add the chloroplast suspension to a final chlorophyll concentration of 10-20 µg/mL.

-

Measurement: Immediately measure the absorbance of the solution at 600 nm. Expose the cuvette to a light source and record the decrease in absorbance over time. The rate of DCPIP reduction is proportional to the rate of electron transport.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound compared to a DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the Hill reaction).

Illustrative Quantitative Data

The following table presents representative herbicidal activity data for 2-cyanoacrylate analogs.

| Compound | Target Species | IC₅₀ (µM) - PSII Inhibition | Reference |

| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | Broadleaf weeds | Not specified, but excellent activity at 75 g/ha | [7] |

| 2-cyano-3-(pyridin-3-yl)aminoacrylates | Brassica campestris L | >90% fresh weight inhibit rate at 1.5 kg/ha | [5] |

Antifungal and Antiviral Activity

Several studies have reported the antifungal and antiviral properties of various 2-cyanoacrylate derivatives.[8][9]

Potential Mechanisms of Action

The precise mechanisms for antifungal and antiviral activities are not as well-defined as the herbicidal action. However, the electrophilic nature of the α,β-unsaturated system in the acrylate moiety suggests potential covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in key enzymes or proteins of fungi and viruses. This could lead to enzyme inhibition or disruption of viral replication processes. For some antifungal 2-cyanoacrylates, inhibition of myosin-5 has been proposed as a potential mechanism.[9][10]

Experimental Protocols

Antifungal Assay (Mycelial Growth Inhibition):

-

Prepare potato dextrose agar (PDA) plates containing various concentrations of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

-

Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Fusarium graminearum).

-

Incubate the plates at an appropriate temperature until the mycelium in the control plate reaches the edge.

-

Measure the diameter of the fungal colony on each plate and calculate the percentage of growth inhibition.

Antiviral Assay (Plaque Reduction Assay):

-

Grow a confluent monolayer of host cells (e.g., Vero cells) in a multi-well plate.

-

Infect the cells with a known titer of the target virus (e.g., Tobacco Mosaic Virus).

-

After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound.

-

Incubate the plates until plaques (zones of cell death) are visible.

-

Stain the cells and count the number of plaques. Calculate the percent plaque reduction compared to the control.

Illustrative Quantitative Data

| Compound | Target Organism | EC₅₀ (µg/mL) | Reference |

| Compound G19 (a 2-cyanoacrylate derivative) | Fusarium graminearum | 0.326 | [9] |

| Alkyl 2-cyano-3-methylthio-3-phosphonylacrylates | Tobacco Mosaic Virus (TMV) | 60-89% inhibition at 500 µg/mL | [8] |

Cytotoxic and Anticancer Activity

The cytotoxicity of certain 2-cyanoacrylates against cancer cell lines has been reported, suggesting potential for anticancer drug development.[11][12][13]

Potential Mechanisms of Action

The mechanism of cytotoxicity is likely multifactorial. The reactivity of the Michael acceptor in the acrylate structure could lead to the alkylation of critical cellular macromolecules, including proteins and DNA. This can induce cellular stress and trigger apoptosis (programmed cell death). Potential molecular targets could include proteins involved in cell cycle regulation or apoptosis signaling pathways.

Caption: A potential apoptotic pathway induced by Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the metabolic activity of cells as an indicator of cell viability after exposure to the test compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Ethyl 2-Cyano-3-(3-pyridyl)acrylate stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Ethyl 2-Cyano-3-(3-pyridyl)acrylate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the IC₅₀ value.

Illustrative Quantitative Data

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| E-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid | KB (human oral cancer) | 36 | [14] |

| Various cyanoacrylate adhesives | L929 (mouse fibroblast) | Cytotoxic | [11] |

Synthesis Workflow

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is typically synthesized via the Knoevenagel condensation reaction.[1] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (3-pyridinecarboxaldehyde).

Caption: Knoevenagel condensation for the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Conclusion

While specific mechanistic studies on Ethyl 2-Cyano-3-(3-pyridyl)acrylate are not extensively available in the public domain, the well-established biological activities of the 2-cyanoacrylate class of compounds provide a strong foundation for predicting its potential mechanisms of action. The primary and most understood mechanism is the inhibition of Photosystem II, leading to herbicidal effects. Additionally, the inherent reactivity of the α,β-unsaturated system suggests that this compound likely exhibits antifungal, antiviral, and cytotoxic activities through covalent modification of key cellular proteins and enzymes.

The experimental protocols and illustrative data presented in this guide offer a framework for the systematic investigation of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. Further research is imperative to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development in agricultural or pharmaceutical applications. Comprehensive studies, including enzyme inhibition assays, cell-based functional assays, and in vivo efficacy models, are necessary to fully characterize its biological profile and therapeutic potential.

References

- 1. Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoinhibition of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Antiviral and Antifungal Bioactivity of2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]

- 13. Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of Ethyl 2-Cyano-3-(3-pyridyl)acrylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including anticancer and antimicrobial activities. This document details the synthesis, experimental protocols for in vitro evaluation, and insights into the potential mechanisms of action of these derivatives.

Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate Derivatives

The primary synthetic route for preparing ethyl 2-cyano-3-(aryl)acrylate derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate.

General Experimental Protocol: Knoevenagel Condensation

A mixture of the appropriate aromatic aldehyde (e.g., 3-pyridinecarboxaldehyde), ethyl cyanoacetate, and a catalytic amount of a base (e.g., piperidine, sodium ethoxide, or diisopropylethylammonium acetate) in a suitable solvent (e.g., ethanol) is stirred at room temperature or refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the desired ethyl 2-cyano-3-(aryl)acrylate derivative.

In Vitro Anticancer Screening

Ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary assay used to determine cytotoxicity is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives and incubated for 48-72 hours.

-

MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Quantitative Data: Anticancer Activity of Pyridine-Containing Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1′H-spiro-indoline-3,4′-pyridine derivative 7 | HepG-2 (Hepatocellular Carcinoma) | 8.90 ± 0.60 | [1] |

| 1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 (Colorectal Carcinoma) | 7.83 ± 0.50 | [1] |

| 3'-(ethyl carboxylate)-2-oxo-1′H spiro-indoline-3,4′-pyridine 8 | HepG-2 (Hepatocellular Carcinoma) | 8.42 ± 0.70 | [1] |

| 3'-(ethyl carboxylate)-2-oxo-1′H spiro-indoline-3,4′-pyridine 8 | Caco-2 (Colorectal Carcinoma) | 13.61 ± 1.20 | [1] |

Note: The compounds listed are not direct derivatives of Ethyl 2-Cyano-3-(3-pyridyl)acrylate but are structurally related pyridine-containing compounds with demonstrated anticancer activity.

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

The anticancer effects of ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives are believed to be mediated through the inhibition of key signaling pathways and the induction of apoptosis.

TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical enzyme in the signaling cascades of NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cancer cell survival. Inhibition of TAK1 can lead to apoptosis in cancer cells. A derivative containing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety has shown potent TAK1 inhibitory activity.[2]

Caption: Inhibition of TAK1 by Ethyl 2-Cyano-3-(3-pyridyl)acrylate derivatives.

A common method for assessing TAK1 inhibition is a luminescence-based kinase assay.

-

Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture includes the TAK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

-

Inhibitor Addition: The ethyl 2-cyano-3-(3-pyridyl)acrylate derivative is added at various concentrations.

-

Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: A reagent such as ADP-Glo™ is added to terminate the kinase reaction and detect the amount of ADP produced, which is proportional to the enzyme activity.

-

Luminescence Measurement: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Induction of Apoptosis via Caspase-3 Activation

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. Caspases are a family of proteases that play a central role in executing apoptosis. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis.

Caption: Apoptosis induction by Ethyl 2-Cyano-3-(3-pyridyl)acrylate derivatives.

Caspase-3 activity can be measured using a colorimetric or fluorometric assay.

-

Cell Lysis: Cells treated with the test compound are harvested and lysed to release the cellular contents, including caspases.

-

Substrate Addition: The cell lysate is incubated with a caspase-3-specific substrate, such as DEVD-pNA (for colorimetric assay) or Ac-DEVD-AMC (for fluorometric assay).

-

Incubation: The reaction is incubated to allow caspase-3 to cleave the substrate.

-

Detection: The cleavage product (p-nitroaniline or AMC) is quantified by measuring the absorbance (at 405 nm) or fluorescence (at an excitation/emission of 380/460 nm), respectively. The increase in caspase-3 activity is proportional to the amount of cleaved substrate.

In Vitro Antimicrobial Screening

The ethyl cyanoacrylate backbone is known to possess antimicrobial properties. Derivatives are often screened for their activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity

While specific MIC values for Ethyl 2-Cyano-3-(3-pyridyl)acrylate are not widely published, the general class of ethyl cyanoacrylates has shown inhibitory effects against various microorganisms.

| Microorganism | Type | Activity |

| Staphylococcus aureus | Gram-positive bacteria | Reported to be susceptible |

| Streptococcus pyogenes | Gram-positive bacteria | Reported to be susceptible |

| Escherichia coli | Gram-negative bacteria | Reported to be susceptible |

| Pseudomonas aeruginosa | Gram-negative bacteria | Often shows resistance |

| Candida albicans | Fungi | Variable susceptibility |

Summary and Future Directions

Ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives represent a promising class of compounds with potential anticancer and antimicrobial activities. In vitro screening has revealed that their mechanism of action may involve the inhibition of key cellular signaling pathways, such as the TAK1-mediated NF-κB and MAPK pathways, and the induction of apoptosis through caspase-3 activation.

Future research should focus on a more comprehensive in vitro screening of a wider range of specifically substituted ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives against a broader panel of cancer cell lines and microbial strains. Elucidating the precise structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents. Further mechanistic studies are also warranted to fully understand the molecular targets and signaling pathways modulated by these compounds.

Caption: General workflow for in vitro screening of novel compounds.

References

- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Biological Targets for Pyridylacrylates: A Technical Guide for Drug Discovery Professionals

For Immediate Release

This technical guide provides an in-depth exploration of the discovery of novel biological targets for pyridylacrylates, a class of chemical compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core mechanisms of action, experimental methodologies for target identification, and quantitative data to support future research and development.

Introduction to Pyridylacrylates and their Therapeutic Promise

Pyridylacrylates are a class of organic compounds characterized by a pyridine ring linked to an acrylate group. This structural motif has been the foundation for the development of various biologically active molecules, notably in the fields of antifungal and antimalarial research. The established efficacy of pyridylacrylate derivatives as inhibitors of the mitochondrial respiratory chain has paved the way for further investigation into their broader therapeutic applications and the identification of novel biological targets. This guide delves into the established mitochondrial targets and explores methodologies to uncover new mechanisms of action for this versatile chemical scaffold.

Primary Biological Target: The Mitochondrial Respiratory Chain

A significant body of research has identified the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain as a primary target for pyridylacrylate-related compounds. Inhibition of this complex disrupts the production of ATP, leading to cellular energy depletion and eventual cell death in susceptible organisms.

Mechanism of Action at the Cytochrome bc1 Complex

Pyridylacrylate inhibitors are thought to bind to the Qo site of the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The structural and mechanistic insights into this interaction provide a strong foundation for the rational design of more potent and selective inhibitors.

The following diagram illustrates the established mechanism of pyridylacrylates at the mitochondrial respiratory chain.

Quantitative Data on Pyridylacrylate Derivatives

The following table summarizes the inhibitory activity of various pyridylacrylate-related compounds against the cytochrome bc1 complex, providing a comparative overview of their potency.

| Compound Class | Derivative Example | Target Organism | IC50 (nM) | Reference |

| 4(1H)-Pyridones | GSK932121 | Plasmodium falciparum | 1.2 | [1][2] |

| 4(1H)-Pyridones | GW844520 | Plasmodium falciparum | 0.6 | [1][2] |

| Picolinamides | Florylpicoxamid | Zymoseptoria tritici | 10-100 (approx.) | [3] |

| Picolinamides | Compound 9c | Pseudoperonospora cubensis | > Florylpicoxamid | [3] |

| Picolinamides | Compound 9g-hydrolysis | Porcine bc1 complex | 6050 | [3] |

Note: Data for specific pyridylacrylate compounds is often proprietary. The table presents data for structurally related compounds that share the same target, highlighting the potential potency of the pyridylacrylate scaffold.

Experimental Protocols for Novel Target Identification

The discovery of novel biological targets for pyridylacrylates requires a multi-pronged approach, combining affinity-based methods with modern proteomics.

Experimental Workflow for Target Identification

The following diagram outlines a comprehensive workflow for identifying novel protein targets of pyridylacrylate compounds.

Detailed Methodology: Affinity Purification-Mass Spectrometry

This protocol describes the use of a biotinylated pyridylacrylate probe to isolate and identify interacting proteins from a cell lysate.

Materials:

-

Biotinylated pyridylacrylate probe

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Probe Synthesis: Synthesize a pyridylacrylate derivative with a linker arm and a biotin tag. The linker should be of sufficient length to minimize steric hindrance.

-

Cell Lysis: Harvest and lyse cells to obtain a total protein extract. Quantify the protein concentration.

-

Probe Incubation: Incubate the cell lysate with the biotinylated pyridylacrylate probe for a predetermined time and at a specific concentration to allow for target binding. Include a control incubation with a non-biotinylated competitor compound to identify non-specific binders.

-

Affinity Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the probe-protein complexes.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands of interest and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated sample compared to the control.

Detailed Methodology: Mitochondrial Respiratory Chain Activity Assays

To confirm the inhibitory effect of pyridylacrylates on the mitochondrial respiratory chain, spectrophotometric assays can be employed to measure the activity of individual complexes.

Materials:

-

Isolated mitochondria or cell homogenates

-

Spectrophotometer

-

Specific substrates and inhibitors for each complex (e.g., rotenone for Complex I, malonate for Complex II, antimycin A for Complex III, potassium cyanide for Complex IV)

-

Electron acceptors and donors (e.g., DCPIP, cytochrome c)

Procedure (Example for Complex I+III activity):

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction buffer containing phosphate buffer, NADH (substrate for Complex I), and oxidized cytochrome c (electron acceptor for Complex IV, but its reduction is measured here as an indicator of Complex I+III activity).

-

Add Sample: Add a known amount of isolated mitochondria or cell homogenate to the cuvette.

-

Measure Baseline Activity: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

-

Inhibit Complex I: Add a specific Complex I inhibitor (e.g., rotenone) and continue to monitor the absorbance. The decrease in the rate of cytochrome c reduction represents the rotenone-sensitive Complex I+III activity.

-

Calculate Specific Activity: The specific activity is calculated based on the change in absorbance over time and normalized to the protein concentration.

Potential Novel Biological Targets and Future Directions

While the mitochondrial respiratory chain is a well-established target, the chemical diversity of pyridylacrylates suggests the potential for interaction with other biological macromolecules. Future research should focus on:

-

Kinase Profiling: Screening pyridylacrylate libraries against a panel of human kinases to identify potential off-target effects or novel inhibitory activities.

-

GPCR Screening: Investigating the interaction of pyridylacrylates with G-protein coupled receptors, a major class of drug targets.

-

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify novel cellular effects of pyridylacrylates, which can then be used as a starting point for target deconvolution studies.

The logical relationship for exploring novel targets is depicted below.

Conclusion

Pyridylacrylates represent a promising class of compounds with a validated mechanism of action against the mitochondrial respiratory chain. This guide provides the foundational knowledge and experimental framework for both optimizing inhibitors against this known target and for the exciting endeavor of discovering novel biological targets. By employing the outlined strategies, the scientific community can unlock the full therapeutic potential of the pyridylacrylate scaffold.

References

Preliminary Cytotoxicity Assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary cytotoxicity assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. Due to the absence of direct experimental data on this specific compound in publicly available literature, this document establishes a framework for its evaluation. It summarizes the known cytotoxic activities of structurally related pyridine and cyanoacrylate derivatives to offer a predictive context. Furthermore, it provides detailed experimental protocols for key in vitro assays, including the MTT cell viability assay and Annexin V/TUNEL apoptosis detection methods. Finally, critical signaling pathways potentially modulated by this class of compounds, such as the p53, Bcl-2, and Caspase pathways, are visualized to guide mechanistic studies. This guide is intended to serve as a comprehensive resource for researchers initiating the cytotoxicological profiling of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Introduction